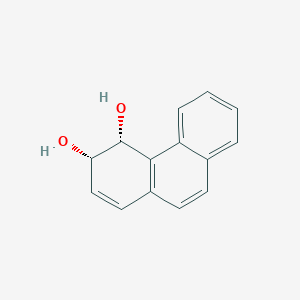

(3S,4R)-3,4-dihydrophenanthrene-3,4-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12O2 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

(3S,4R)-3,4-dihydrophenanthrene-3,4-diol |

InChI |

InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,12,14-16H/t12-,14-/m0/s1 |

InChI Key |

FOTICWSJABVKPW-JSGCOSHPSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2[C@H]([C@H](C=C3)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O |

Origin of Product |

United States |

Occurrence and Biosynthesis of 3s,4r 3,4 Dihydrophenanthrene 3,4 Diol

The formation of (3S,4R)-3,4-dihydrophenanthrene-3,4-diol is a critical first step in the aerobic breakdown of phenanthrene (B1679779) by various microorganisms. This process is a key component of bioremediation strategies for environments contaminated with PAHs.

Identification in Bacterial Species (e.g., Pseudomonas, Sphingomonas, Mycobacterium)

The ability to metabolize phenanthrene is widespread among different bacterial genera. nih.gov The initial product of this aerobic degradation in bacteria is typically a cis-dihydrodiol. nih.gov Specifically, the metabolite (+)-cis-3,4-dihydrophenanthrene-3,4-diol, which corresponds to the (3S,4R) enantiomer, has been identified as a primary intermediate in several well-studied bacterial strains. nih.govchemspider.com

Pseudomonas : Species within this genus are well-documented for their PAH degradation capabilities. nih.govasm.org Pseudomonas sp. strain NCIB 9816-4, in particular, is known to oxidize phenanthrene to produce cis-phenanthrene 3,4-dihydrodiol as the major product. nih.gov This strain's naphthalene (B1677914) dioxygenase (NDO) enzyme system exhibits broad substrate specificity, acting on over 100 different compounds, including phenanthrene. asm.org

Sphingomonas (and related genera like Sphingobium and Sphingopyxis ) : Members of this group are also prominent phenanthrene degraders. oup.com For instance, Sphingobium yanoikuyae strain SJTF8 has been shown to efficiently break down phenanthrene, with cis-3,4-dihydrophenanthrene-3,4-diol identified as the first-step intermediate in its metabolic pathway. nih.govfao.orgdoaj.org This strain can completely degrade high concentrations of phenanthrene within days. nih.gov Similarly, Sphingobium yanoikuyae S72 demonstrated a 93% degradation of phenanthrene at a concentration of 100 µg/mL. mdpi.com

Mycobacterium : Gram-positive bacteria from this genus are also known to degrade PAHs. nih.govoup.com While the specific stereochemistry is not always detailed, their degradation pathways often involve dioxygenase enzymes that produce dihydrodiols as initial products. oup.com

Fungal Contributions to Dihydrophenanthrenediol Formation

Fungi also play a role in the environmental transformation of phenanthrene, but their enzymatic mechanisms differ from those of bacteria, leading to products with different stereochemistry. While bacteria produce cis-dihydrodiols, fungi typically generate trans-dihydrodiols via cytochrome P-450 monooxygenase and epoxide hydrolase enzyme systems. nih.govcapes.gov.br

For example, the fungus Cunninghamella elegans oxidizes phenanthrene to form predominantly trans-dihydrodiols. nih.govnih.gov It primarily attacks the 1,2-positions to form trans-1,2-dihydroxy-1,2-dihydrophenanthrene and also produces a minor amount of trans-3,4-dihydroxy-3,4-dihydrophenanthrene. nih.gov Crucially, these fungal dihydrodiols possess an S,S absolute configuration, which is distinct from the R,S configuration of the cis-diol produced by bacteria like Pseudomonas. nih.gov

Table 1: Microbial Production of Phenanthrene Dihydrodiols

| Microorganism | Type | Primary Dihydrodiol Product from Phenanthrene | Stereochemistry | Reference |

|---|---|---|---|---|

| Pseudomonas sp. strain NCIB 9816-4 | Bacterium | cis-3,4-Dihydrophenanthrene-3,4-diol | (3S,4R) | nih.gov |

| Sphingobium yanoikuyae strain SJTF8 | Bacterium | cis-3,4-Dihydrophenanthrene-3,4-diol | Not specified, but identified as the cis-isomer | nih.govfao.org |

| Cunninghamella elegans | Fungus | trans-1,2-Dihydrophenanthrene-1,2-diol (major), trans-3,4-Dihydrophenanthrene-3,4-diol (minor) | (S,S) | nih.gov |

Enzymatic Pathways Leading to this compound

The biosynthesis of this compound from phenanthrene is initiated by a specific class of enzymes that catalyze the addition of molecular oxygen to the aromatic ring.

Initial Dioxygenation by Multi-Component Dioxygenases

In aerobic bacteria, the degradation of PAHs begins with an attack by a multi-component dioxygenase enzyme system. nih.govnih.gov These enzyme systems, often called Rieske oxygenases, consist of an electron transport chain (typically a reductase and a ferredoxin) and a terminal dioxygenase component. nih.govnih.gov The terminal dioxygenase, which itself is usually composed of two different subunits (α and β), catalyzes the incorporation of both atoms of a molecular oxygen molecule (O₂) into the aromatic ring of the substrate, resulting in the formation of a cis-dihydrodiol. nih.govnih.gov This initial product is then typically rearomatized by a dehydrogenase to form a diol intermediate. nih.gov

Role of Naphthalene Dioxygenase (NDO) and Related Enzymes in Phenanthrene Transformation

Naphthalene dioxygenase (NDO) is the archetypal enzyme in this class and is renowned for its ability to oxidize not only naphthalene but also a wide range of other aromatic hydrocarbons, including phenanthrene. nih.govasm.orgnih.gov The gene encoding the key catalytic subunit, nahAc, is often used as a marker for PAH degradation potential in microbial communities. nih.gov

The NDO system from Pseudomonas sp. strain NCIB 9816-4 is highly regio- and enantioselective. When it acts on phenanthrene, it preferentially attacks the C-3 and C-4 positions. Wild-type NDO converts phenanthrene to approximately 90% cis-phenanthrene-3,4-dihydrodiol, which is the (3S,4R) isomer. nih.gov The remaining product is primarily cis-phenanthrene-1,2-dihydrodiol. nih.gov The active site of the enzyme contains specific hydrophobic amino acids that determine this substrate specificity and regioselectivity. nih.govnih.gov

Characterization of Specific Bacterial Strains and Their Dioxygenase Activities

Detailed studies of specific bacterial strains have provided a deeper understanding of the enzymatic basis for this compound production.

Pseudomonas sp. strain NCIB 9816-4 : The NDO from this strain has been extensively studied. nih.govasm.org Its ability to transform phenanthrene into this compound is a classic example of bacterial PAH metabolism. nih.govnih.gov The crystal structure of the enzyme has been resolved, allowing for rational engineering studies. For example, mutating the phenylalanine residue at position 352 to a valine (F352V) dramatically reverses the regioselectivity, causing the enzyme to produce 83% cis-phenanthrene-1,2-dihydrodiol instead. nih.govnih.gov

Sphingobium yanoikuyae : Strains of this species, such as SJTF8, possess the genetic machinery for efficient phenanthrene degradation. fao.orgdoaj.org Genomic analysis of strain SJTF8 revealed the presence of genes for PAH degradation, and the elimination of a key plasmid resulted in the loss of this ability. fao.org The initial metabolite is confirmed as cis-3,4-dihydrophenanthrene-3,4-diol, indicating the action of a dioxygenase enzyme analogous to NDO. nih.govfao.org Another strain, S72, also contains genes associated with hydrocarbon degradation, enabling it to effectively break down phenanthrene. mdpi.com

Table 2: Key Enzymes in Phenanthrene Dioxygenation

| Enzyme System | Source Organism | Action on Phenanthrene | Major Product | Reference |

|---|---|---|---|---|

| Naphthalene Dioxygenase (NDO) | Pseudomonas sp. strain NCIB 9816-4 | Catalyzes cis-dihydroxylation at the 3,4-positions | (+)-cis-(3S,4R)-3,4-Dihydrophenanthrene-3,4-diol (~90%) | nih.gov |

| PAH Dioxygenase | Sphingobium yanoikuyae strain SJTF8 | Catalyzes initial cis-dihydroxylation | cis-3,4-Dihydrophenanthrene-3,4-diol | nih.govfao.org |

| Cytochrome P-450 Monooxygenase / Epoxide Hydrolase | Cunninghamella elegans (Fungus) | Catalyzes trans-dihydroxylation at the 1,2- and 3,4-positions | trans-(1S,2S)-Dihydrophenanthrene-1,2-diol | nih.gov |

Biochemical Mechanisms and Enzymology of 3s,4r 3,4 Dihydrophenanthrene 3,4 Diol Formation and Further Metabolism

Dioxygenation Reaction Mechanisms

The formation of (3S,4R)-3,4-dihydrophenanthrene-3,4-diol is initiated by a dioxygenase enzyme system, which incorporates both atoms of molecular oxygen into the phenanthrene (B1679779) ring. asm.org A well-studied example of such an enzyme is naphthalene (B1677914) 1,2-dioxygenase (NDO) from Pseudomonas sp. strain NCIB 9816-4. asm.orgnih.gov This multicomponent enzyme system consists of a reductase, a ferredoxin, and a terminal oxygenase, which work in concert to achieve the dihydroxylation of the aromatic substrate. nih.gov The terminal oxygenase component, which is an α3β3 hexamer, contains a Rieske [2Fe-2S] center and a mononuclear non-heme iron at the active site within each α subunit. nih.govresearchgate.net

Stereospecific and Regioselective Oxygen Incorporation

The dioxygenation of phenanthrene is a highly controlled reaction, characterized by remarkable stereospecificity and regioselectivity. The NDO from Pseudomonas sp. strain NCIB 9816-4 preferentially attacks the C-3 and C-4 positions of phenanthrene, leading to the formation of (+)-(3S,4R)-3,4-dihydrophenanthrene-3,4-diol as the major product. rsc.orgasm.org This regio- and enantioselectivity is a hallmark of many Rieske non-heme iron oxygenases and is crucial for producing a specific chiral intermediate for subsequent metabolic steps. nih.govresearchgate.net The enzyme's ability to dictate the precise location and stereochemical outcome of the oxygen insertion is a direct consequence of the architecture of its active site. nih.govnih.gov

Active Site Structural Basis for Regio- and Stereoselectivity (e.g., Phe-352 in NDO)

The three-dimensional structure of the enzyme's active site plays a pivotal role in determining the regioselectivity and stereoselectivity of the dioxygenation reaction. nih.govasm.org In NDO, the active site is a hydrophobic pocket designed to accommodate aromatic substrates. asm.orgnih.gov Specific amino acid residues within this pocket interact with the substrate, orienting it in a precise manner relative to the activated oxygen species at the mononuclear iron center. nih.govnih.gov

One of the most critical residues in NDO for controlling regioselectivity with substrates like phenanthrene is phenylalanine at position 352 (Phe-352). nih.govnih.gov Site-directed mutagenesis studies have demonstrated that altering this single amino acid can dramatically change the site of oxidation on the phenanthrene molecule. nih.govasm.org For instance, substituting Phe-352 with smaller amino acids like valine or leucine (B10760876) alters the regioselectivity of phenanthrene oxidation. nih.gov Structural studies of the wild-type and a Phe-352-Val mutant of NDO have shown that phenanthrene binds in different orientations within the active site of each enzyme, which accounts for the observed differences in the products formed. nih.govasm.org This highlights the critical role of the active site's steric landscape in guiding the substrate into a productive orientation for specific C-H bond activation and oxygen insertion. nih.gov

Substrate Specificity and Enzyme Promiscuity

While enzymes like NDO exhibit high selectivity for their primary substrates, they are also known for their promiscuity, being able to act on a wide range of aromatic hydrocarbons. nih.govnih.gov NDO, for example, can oxidize various PAHs, and its substrate range can be influenced by the amino acid composition of its active site. nih.govresearchgate.net The hydrophobic nature of the active site is a key factor in its ability to bind a variety of aromatic compounds. asm.orgnih.gov

The broad substrate specificity of some dioxygenases, such as the one from Sphingomonas CHY-1, allows them to initiate the degradation of PAHs with up to five rings. nih.gov However, the efficiency of these reactions can vary, with slower oxidation rates and reduced coupling of NADH oxidation to substrate dihydroxylation observed for larger PAHs. nih.gov The promiscuity of these enzymes is of significant interest for biotechnological applications, as it allows for the potential engineering of biocatalysts for the degradation of a wide array of environmental pollutants or for the synthesis of valuable chiral compounds. researchgate.net

Subsequent Biotransformations of this compound

Following its formation, this compound undergoes further enzymatic transformations, leading to the opening of the aromatic ring and eventual mineralization.

Dehydrogenation to Phenanthrene-3,4-diol (B1199322) by cis-3,4-Dihydrophenanthrene-3,4-diol Dehydrogenase (EC 1.3.1.49)

The next step in the catabolic pathway is the rearomatization of the diol, a reaction catalyzed by (+)-cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase (EC 1.3.1.49). expasy.orgqmul.ac.ukwikipedia.org This enzyme is an oxidoreductase that specifically acts on the CH-CH group of the donor molecule with NAD+ as the acceptor. wikipedia.orgcreative-enzymes.com The enzyme facilitates the dehydrogenation of (+)-(3S,4R)-3,4-dihydrophenanthrene-3,4-diol to produce phenanthrene-3,4-diol, with the concomitant reduction of NAD+ to NADH. expasy.orgqmul.ac.ukgenome.jp This dehydrogenase has been purified and characterized from organisms such as Alcaligenes faecalis AFK2. qmul.ac.ukwikipedia.orggenome.jp

The reaction catalyzed by this enzyme is as follows: (+)-cis-3,4-dihydrophenanthrene-3,4-diol + NAD+ ⇌ phenanthrene-3,4-diol + NADH + H+ qmul.ac.ukgenome.jp

Ring Fission and Downstream Catabolic Products

The formation of the catechol, phenanthrene-3,4-diol, sets the stage for the cleavage of the aromatic ring, a critical step in the degradation pathway. nih.gov This aromatic diol is a known human and mouse metabolite of phenanthrene. nih.govnih.govebi.ac.uk The subsequent cleavage of the aromatic ring is typically carried out by another class of dioxygenases, known as extradiol or intradiol dioxygenases, which break the carbon-carbon bond of the aromatic ring adjacent to or between the two hydroxyl groups, respectively. This ring-opening event leads to the formation of aliphatic products that can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be completely mineralized to carbon dioxide and water.

Table 1: Key Enzymes in the Initial Metabolism of Phenanthrene

| Enzyme | EC Number | Reaction | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Naphthalene 1,2-dioxygenase | 1.14.12.12 | Dioxygenation | Phenanthrene, O₂, NADH | (+)-(3S,4R)-3,4-Dihydrophenanthrene-3,4-diol, NAD+ |

| cis-3,4-Dihydrophenanthrene-3,4-diol dehydrogenase | 1.3.1.49 | Dehydrogenation | (+)-(3S,4R)-3,4-Dihydrophenanthrene-3,4-diol, NAD+ | Phenanthrene-3,4-diol, NADH, H+ |

Involvement of Cytochrome P450 Monooxygenases and Epoxide Hydrolases in Phenanthrene Metabolism Leading to Dihydrodiols

The metabolic transformation of phenanthrene, a polycyclic aromatic hydrocarbon (PAH), into its various metabolites, including dihydrodiols, is a complex enzymatic process primarily mediated by Phase I metabolic enzymes. The formation of phenanthrene dihydrodiols is a critical step, acting as both a detoxification pathway and a prerequisite for the formation of more reactive and potentially carcinogenic diol epoxides. researchgate.net This biotransformation is principally a two-step process involving the sequential action of cytochrome P450 (CYP) monooxygenases and epoxide hydrolases. researchgate.netresearchgate.net

The initial step is the oxidation of the phenanthrene molecule by a CYP enzyme. These enzymes introduce an oxygen atom across one of the double bonds in the aromatic ring system to form an electrophilic intermediate known as an arene oxide or epoxide. researchgate.net Specifically, to form a dihydrodiol at the 3,4-position, CYP enzymes catalyze the epoxidation of the 3,4-double bond of phenanthrene, yielding phenanthrene-3,4-oxide (B126115). The CYP superfamily contains many isozymes, and different forms can exhibit distinct regioselectivity (which bond to oxidize) and stereoselectivity (the three-dimensional structure of the resulting epoxide). nih.gov For instance, CYP1A1, a major enzyme involved in PAH metabolism, is known to be highly active in this process.

The second step involves the enzymatic hydrolysis of the newly formed arene oxide intermediate. This reaction is catalyzed by epoxide hydrolase (EH), with microsomal epoxide hydrolase (mEH or EPHX1) being the key enzyme in this pathway. researchgate.net Epoxide hydrolase adds a water molecule to the epoxide ring, resulting in the formation of a dihydrodiol. nih.gov This hydration step is crucial as it converts the reactive and potentially toxic epoxide into a more stable and water-soluble dihydrodiol, facilitating its excretion.

The stereochemistry of the final dihydrodiol product is a direct consequence of the stereoselectivity of both the initial CYP-mediated epoxidation and the subsequent EH-catalyzed hydrolysis. nih.gov The epoxidation by CYP enzymes can produce enantiomeric epoxides (e.g., (+)-phenanthrene-3,4-oxide or (-)-phenanthrene-3,4-oxide). The microsomal epoxide hydrolase then catalyzes a stereospecific trans-addition of water to the epoxide. This means that the resulting hydroxyl groups on the dihydrodiol are on opposite sides of the molecule's plane. Therefore, the metabolism of phenanthrene by the sequential action of CYP450 and epoxide hydrolase typically yields trans-dihydrodiols. nih.gov While the specific compound in the subject title, this compound, has a cis configuration, the established mammalian pathway involving these enzymes produces the trans isomer. nih.govnih.gov The formation of cis-diols from aromatic hydrocarbons is more characteristic of bacterial dioxygenase enzymes. However, fungal metabolism has shown the production of various enantiomeric trans-dihydrodiols, such as the optically pure (3R,4R)-phenanthrene trans-3,4-dihydrodiol by Phanerochaete chrysosporium. nih.gov

Table 1: Key Enzymes in Phenanthrene Dihydrodiol Formation

| Enzyme Family | Specific Enzyme (example) | Role in Pathway | Substrate | Product |

|---|---|---|---|---|

| Cytochrome P450 | CYP1A1 | Catalyzes the initial oxidation of the aromatic ring. | Phenanthrene | Phenanthrene-3,4-oxide |

| Epoxide Hydrolase | Microsomal Epoxide Hydrolase (mEH, EPHX1) | Catalyzes the hydrolysis of the epoxide intermediate. | Phenanthrene-3,4-oxide | trans-Phenanthrene-3,4-dihydrodiol |

Enzymatic Reaction Kinetics and Mechanistic Studies

The enzymatic kinetics of dihydrodiol formation from phenanthrene are governed by the catalytic efficiencies and expression levels of the involved cytochrome P450 and epoxide hydrolase enzymes. While specific kinetic parameters (e.g., K_m and V_max) for the formation of this compound are not extensively detailed in publicly available literature, the general mechanics of the enzymatic reactions are well-established for PAHs.

Following its formation, the phenanthrene-3,4-oxide is a substrate for microsomal epoxide hydrolase. The mechanism of mEH involves a nucleophilic attack by an aspartate residue in the enzyme's active site on one of the epoxide's carbon atoms, forming a covalent ester intermediate. This is followed by the hydrolysis of the ester intermediate by an activated water molecule, which completes the addition of water and regenerates the enzyme's active site. This catalytic action results in the opening of the epoxide ring and the formation of the trans-diol. nih.gov

The enantiomeric composition of the dihydrodiol metabolite is determined by two key factors:

Stereoselective Epoxidation: The specific CYP isozyme involved may preferentially form one epoxide enantiomer over the other. nih.gov

Enantioselective and Regioselective Hydration: Microsomal epoxide hydrolase may hydrate (B1144303) the two enantiomers of the arene oxide at different rates (enantioselectivity) and may preferentially attack one of the two carbon atoms of the oxirane ring (regioselectivity). nih.gov For non-K-region epoxides, like the 3,4-oxide of phenanthrene, water attack catalyzed by epoxide hydrolase generally occurs at the allylic carbon atom. nih.gov

Therefore, the specific stereochemistry of the dihydrodiol produced in a biological system is a complex result of the interplay between different CYP and EH enzymes, each with its own substrate specificity and stereochemical preferences.

Stereochemical Aspects and Chiral Synthesis of Dihydrophenanthrenediols

Absolute Stereochemistry of Naturally Occurring Dihydrophenanthrenediols

Naturally occurring dihydrophenanthrenediols are often metabolites of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779). The absolute stereochemistry of these metabolites is determined by the enzymes involved in their formation. In the metabolism of the related polycyclic hydrocarbon benzo[a]anthracene (BA), the major enantiomer of the BA dihydrodiols formed by liver enzymes has an R,R absolute stereochemistry in each case. nih.gov For instance, the metabolically formed trans-3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols of 11-methylbenz[a]anthracene have been found to be closely similar to BA(-)-(3R,4R)-, (+)-(5R,6R)-, (-)-(8R,9R)-, and (-)-10R,11R)-dihydrodiols, suggesting that the major trans-dihydrodiol enantiomers formed by rat liver microsomes from 11-methyl-BA have R,R absolute configurations. nih.gov

Circular dichroism (CD) spectra are a key tool for determining the absolute stereochemistry of these dihydrodiols. nih.gov By comparing the CD spectra of metabolically formed dihydrodiols with those of synthetic standards of known absolute configuration, the stereochemistry of the natural products can be elucidated. nih.gov For example, optically pure (-)-BA(3R,4R)-dihydrodiol and (+)-BA(3S,4S)-dihydrodiol have been resolved and used as standards. nih.gov The specific compound of interest, (3S,4R)-3,4-dihydrophenanthrene-3,4-diol, is a cis-diol. nih.govchemspider.com In contrast, the trans-diols, such as (3S,4S)-3,4-dihydrophenanthrene-3,4-diol, also exist and are enantiomers of the (3R,4R) form. nih.gov

| Compound Name | Stereochemistry | Common Origin |

| (-)-BA(3R,4R)-dihydrodiol | R,R | Metabolic |

| (+)-BA(3S,4S)-dihydrodiol | S,S | Metabolic |

| This compound | S,R (cis) | Synthetic/Metabolic |

| (3S,4S)-3,4-dihydrophenanthrene-3,4-diol | S,S (trans) | Synthetic/Metabolic |

Asymmetric Synthetic Methodologies for Dihydrophenanthrenediols

The synthesis of enantiomerically pure dihydrophenanthrenediols is a significant challenge in organic chemistry. Several asymmetric synthetic methodologies have been developed to address this, enabling access to specific stereoisomers for further study.

Chemoenzymatic approaches leverage the high stereoselectivity of enzymes to achieve enantioselective dihydroxylation of the aromatic core. While specific examples for this compound are not detailed in the provided context, the general principle involves using dioxygenase enzymes to catalyze the syn-dihydroxylation of the aromatic substrate, yielding a cis-dihydrodiol. Subsequent chemical transformations can then be used to access other stereoisomers. This approach is powerful for establishing the initial stereocenters with high enantiomeric excess.

Palladium-catalyzed intramolecular biaryl coupling is a versatile method for constructing the polycyclic aromatic framework of dihydrophenanthrenes. nih.govclockss.orgresearchgate.netnih.gov This reaction involves the formation of a carbon-carbon bond between two aromatic rings within the same molecule, facilitated by a palladium catalyst. clockss.orgresearchgate.net While the direct synthesis of this compound using this method is not explicitly described, the strategy is applicable to the synthesis of the core phenanthrene skeleton. By starting with chiral, non-racemic precursors, it is possible to synthesize chiral dihydrophenanthrene derivatives. The regioselectivity of the C-H activation step is crucial and can often be controlled by directing groups. nih.gov This methodology has been successfully applied to the synthesis of various natural products containing a biaryl linkage. clockss.orgresearchgate.net

| Catalyst System | Key Features | Application |

| Pd(OAc)2/Cu(OAc)2 | C-H/C-H dehydrogenative coupling | Synthesis of 5,6-dihydrophenanthridines |

| Palladium reagents | Intramolecular C-C bond formation | Synthesis of polycyclic heteroaromatic compounds |

A variety of stereoselective chemical transformations can be employed in the synthesis of chiral dihydrophenanthrenediols. These methods often rely on the use of chiral reagents, catalysts, or auxiliaries to control the stereochemical outcome of a reaction. For example, stereoselective olefinations, such as the Horner-Wadsworth-Emmons reaction, can be used to construct specific double bond geometries within a precursor molecule. nih.gov Additionally, stereoselective reductions of keto- or enone-containing precursors can establish the desired stereochemistry at the hydroxyl-bearing carbons. The development of novel stereoselective methods, such as phenanthroline-assisted glycosylation, highlights the ongoing efforts to achieve high stereocontrol in complex molecule synthesis. nih.gov

Diastereomeric and Enantiomeric Purity Control in Synthesis

Achieving high levels of diastereomeric and enantiomeric purity is paramount in the synthesis of chiral molecules. Several techniques are employed to ensure the stereochemical integrity of the final product.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful tool for separating enantiomers and diastereomers. This technique allows for the analytical determination of enantiomeric excess (ee) and diastereomeric ratio (dr), as well as the preparative separation of stereoisomers. For example, the enantiomers of benzo[a]anthracene trans-dihydrodiols can be separated as their diastereomeric bis-esters. nih.gov

Asymmetric Catalysis: The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. These catalysts can selectively produce one enantiomer over the other, often with high enantiomeric excess.

Substrate Control: In some cases, the inherent chirality of the starting material can direct the stereochemical outcome of subsequent reactions. This is a common strategy in natural product synthesis.

The careful application of these methods allows for the synthesis of dihydrophenanthrenediols with high stereochemical purity, which is essential for investigating their biological activities and for their potential applications.

Advanced Characterization and Analytical Methodologies for 3s,4r 3,4 Dihydrophenanthrene 3,4 Diol

Spectroscopic Analysis for Stereochemical Assignment

Spectroscopic methods are indispensable for confirming the relative and absolute configuration of chiral molecules. For dihydrophenanthrene-3,4-diol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray Crystallography provides a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution and relative configuration of organic molecules. While standard ¹H and ¹³C NMR spectra confirm the connectivity of atoms in the dihydrophenanthrene-3,4-diol structure, more advanced methods are required to assign the stereochemistry at the C3 and C4 chiral centers. chemicalbook.comcareerendeavour.com

A powerful strategy for determining the absolute configuration of diols is the use of chiral derivatizing agents to form diastereomeric esters, a technique pioneered by Mosher. researchgate.net This involves reacting the diol with an enantiomerically pure chiral reagent, such as the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form two diastereomeric bis-esters.

The methodology proceeds as follows:

The (3S,4R)-3,4-dihydrophenanthrene-3,4-diol is divided into two portions.

One portion is esterified with (R)-(-)-MTPA chloride, and the other with (S)-(+)-MTPA chloride.

The ¹H NMR spectra of the resulting bis-(R)-MTPA and bis-(S)-MTPA diastereomeric esters are recorded.

The chemical shifts of protons near the chiral centers will differ between the two diastereomers due to the anisotropic effect of the phenyl ring in the MTPA moiety. By comparing the chemical shift differences (Δδ values, where Δδ = δS - δR) for the protons attached to the diol backbone, the absolute configuration can be deduced. researchgate.net

This method relies on the principle that the two diastereomers will adopt different preferred conformations, leading to predictable shielding or deshielding effects on nearby protons. researchgate.net A graphical model correlating the signs of the Δδ values with the absolute stereochemistry of the diol allows for the unambiguous assignment of the two asymmetric carbons simultaneously. researchgate.net Although this is a well-established procedure for 1,2-diols, its application provides a reliable pathway to confirm the (3S,4R) configuration. nih.gov

Table 1: Theoretical Application of Mosher's Method for this compound

| Step | Procedure | Expected Outcome | Analytical Purpose |

| 1 | React diol with (R)-MTPA-Cl | Formation of bis-(R)-MTPA ester | Creation of Diastereomer A |

| 2 | React diol with (S)-MTPA-Cl | Formation of bis-(S)-MTPA ester | Creation of Diastereomer B |

| 3 | Acquire ¹H NMR for both esters | Separate spectra for each diastereomer | Data acquisition |

| 4 | Compare chemical shifts (δ) | Calculate Δδ = δS - δR for H3 and H4 | Determination of Absolute Configuration |

This table illustrates the procedural steps for applying the diastereomeric ester method to determine the absolute configuration.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. mtoz-biolabs.com It is an exceptionally powerful tool for determining the absolute configuration of stereoisomers in solution. nih.gov

For dihydrophenanthrene derivatives, the absolute configuration is directly related to the signs of the Cotton effects observed in the CD spectrum. researchgate.net The biphenyl (B1667301) chromophore within the dihydrophenanthrene structure exhibits a characteristic helicity, which dictates the sign of specific CD bands. Studies on 9,10-dihydrophenanthrene (B48381) derivatives have shown that the sign of the long-wavelength Cotton effect is conformation-independent and can be used to assign the absolute configuration at the benzylic chiral centers. researchgate.net

In the case of phenanthrene (B1679779) dihydrodiols, the CD spectra can be compared with those of standards with a known absolute configuration. nih.govnih.gov For example, research on the metabolism of phenanthrene by various fungi has utilized CD spectroscopy to determine the absolute configuration and enantiomeric purity of the resulting trans-3,4-dihydrodiols. nih.govnih.gov By correlating the observed CD spectrum of a sample with published data for the pure (3R,4R) and (3S,4S) enantiomers, the absolute configuration of the dominant enantiomer in a mixture can be assigned. This comparative approach is a primary method for the stereochemical analysis of these metabolites. mtoz-biolabs.com

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. The technique involves directing X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is then analyzed to generate a detailed electron density map, from which the atomic positions can be determined.

While no specific crystal structure for this compound is prominently available in the searched literature, the technique itself is the gold standard for structural elucidation. If a suitable crystal of the compound could be grown, X-ray analysis would unambiguously confirm the cis relationship between the two hydroxyl groups at positions 3 and 4, and would provide an unequivocal assignment of the (3S,4R) absolute configuration. The crystal structure of the parent molecule, phenanthrene, is well-documented and provides a foundational reference for the core aromatic framework. nih.gov

Chiral Separation Techniques

The analysis and isolation of a specific enantiomer or diastereomer from a mixture requires specialized separation methods. Chiral chromatography is the most common and effective approach for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and quantification of enantiomers. phenomenex.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. csfarmacie.cz

The enantiomers of phenanthrene dihydrodiols have been successfully separated using this method. nih.govnih.govnih.gov Various types of CSPs are effective, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns being common choices. nih.govmdpi.comnih.gov For instance, studies have employed columns packed with (R)-N-(3,5-dinitrobenzoyl)phenylglycine (R-DNBPG) to resolve phenanthrene diol enantiomers. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for optimizing the separation. nih.gov

Research on fungal metabolites of phenanthrene has successfully used chiral HPLC to analyze the enantiomeric composition of the trans-3,4-dihydrodiol, demonstrating the method's efficacy for these compounds. nih.govnih.gov This technique is essential not only for analytical determination of enantiomeric purity but also for the semi-preparative isolation of pure enantiomers for further study. mdpi.com

Table 2: Exemplary Chiral HPLC Conditions for Phenanthrene Diol Separation

| Parameter | Condition | Reference |

| Stationary Phase | (R)-N-(3,5-dinitrobenzoyl)phenylglycine (Pirkle-type) | nih.gov |

| Mobile Phase | Hexane/Isopropanol mixture | nih.gov |

| Detection | UV Spectroscopy | nih.gov |

| Application | Separation of phenanthrene diol enantiomers | nih.govnih.govnih.gov |

This table summarizes typical conditions used in chiral HPLC for the analysis of phenanthrene dihydrodiols.

Chiral Gas Chromatography (GC) is another powerful technique for separating enantiomers, particularly for volatile or semi-volatile compounds. gcms.czresearchgate.net For non-volatile analytes like dihydrodiols, a derivatization step is typically required to increase their volatility and thermal stability. A common approach is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. nih.gov

The separation of the derivatized enantiomers is performed on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are among the most widely used CSPs in chiral GC. gcms.czresearchgate.net These cyclic oligosaccharides have a chiral cavity that allows for differential inclusion of the enantiomers, leading to their separation.

A validated method using gas chromatography-negative ion chemical ionization-tandem mass spectrometry (GC-NICI-MS/MS) has been developed to quantify phenanthrene-3,4-dihydrodiol in biological samples after derivatization. nih.gov While this specific study focused on quantification rather than chiral resolution, the principles of chiral GC are directly applicable. researchgate.net By coupling a chiral column with a sensitive detector like a mass spectrometer, one can achieve both separation and highly specific detection of the this compound TMS-ether from its corresponding (3R,4S) enantiomer.

Table 3: General Workflow for Chiral GC Analysis of Dihydrophenanthrene Diols

| Step | Description | Purpose |

| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA) | Increase volatility and thermal stability |

| 2. Injection | Introduction of derivatized sample into GC | Vaporization of the sample |

| 3. Separation | Passage through a chiral capillary column (e.g., cyclodextrin-based) | Differential interaction with CSP to separate enantiomers |

| 4. Detection | Analysis by a detector (e.g., FID or Mass Spectrometer) | Quantification and identification of separated enantiomers |

This table outlines the necessary steps for analyzing chiral diols using Gas Chromatography.

Capillary Electrophoresis (CE) for Enantiomeric Resolution

Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantiomeric resolution of chiral compounds, including metabolites of polycyclic aromatic hydrocarbons (PAHs). The separation of enantiomers, such as this compound and its counterpart, is achieved by introducing a chiral selector into the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly employed chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobilities.

The principle of chiral separation in CE relies on the differential interaction between the individual enantiomers and the chiral selector. The hydrophobic cavity of the cyclodextrin molecule can include the aromatic rings of the phenanthrene diol, while the hydroxyl groups at the chiral centers can interact with the functional groups on the rim of the cyclodextrin. These interactions are stereospecific, resulting in varying association constants for the two enantiomers and, consequently, different migration times.

Several parameters can be optimized to achieve baseline separation of the enantiomers. These include the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. For instance, neutral cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or charged derivatives such as carboxymethyl-β-cyclodextrin can be utilized. nih.govnih.gov The choice of the cyclodextrin depends on the specific physicochemical properties of the analyte. The pH of the BGE is crucial as it affects the charge of the analyte and the chiral selector, thereby influencing the electrostatic and inclusion interactions.

A typical CE method for the enantiomeric resolution of a dihydrophenanthrene diol would involve a fused-silica capillary and a BGE containing a phosphate (B84403) or borate (B1201080) buffer at a specific pH with an optimized concentration of a suitable cyclodextrin derivative. Detection is commonly performed using a diode array detector (DAD) that can monitor the absorbance at a specific wavelength characteristic of the analyte.

Below is a data table summarizing typical experimental conditions for the enantiomeric separation of chiral metabolites using Capillary Electrophoresis, which would be applicable for the analysis of this compound.

Table 1: Illustrative Capillary Electrophoresis Conditions for Enantiomeric Resolution of Dihydrophenanthrene Diols

| Parameter | Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 30-60 cm total length | Provides high separation efficiency. |

| Background Electrolyte | 25-100 mM Phosphate or Borate buffer | Maintains stable pH and current. |

| pH | 2.5 - 9.0 | Influences the charge of the analyte and selector, affecting interaction and mobility. nih.gov |

| Chiral Selector | 10-20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Carboxymethyl-β-cyclodextrin | Forms diastereomeric complexes with the enantiomers, enabling separation. nih.govnih.gov |

| Applied Voltage | 15-30 kV | Drives the electrophoretic separation; higher voltages can reduce analysis time but may increase Joule heating. |

| Temperature | 15-25 °C | Affects viscosity of the BGE and the kinetics of the host-guest complexation. nih.gov |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Introduces a small, well-defined plug of the sample onto the capillary. |

| Detection | Diode Array Detector (DAD) at 254 nm | Allows for sensitive detection of the aromatic analyte. |

Mass Spectrometry (MS) Based Chiral Analysis

While conventional mass spectrometry (MS) is an exceptionally sensitive and specific analytical technique, it is inherently "chirally blind," meaning it cannot distinguish between enantiomers as they possess identical mass-to-charge ratios (m/z). spectroscopyonline.com Therefore, for chiral analysis, MS is typically coupled with a preceding chiral separation technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE). In such hyphenated techniques (e.g., LC-MS/MS or CE-MS), the MS detector serves as a highly selective and sensitive detector for the enantiomers that have been resolved by the chromatographic or electrophoretic step.

The identification and quantification of hydroxylated metabolites of PAHs, including diols, are commonly performed using LC-MS or GC-MS. nih.govnih.gov For the analysis of this compound, a reversed-phase HPLC column with a chiral stationary phase would be used to separate the enantiomers before their introduction into the mass spectrometer. The MS can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring for the specific m/z of the target analyte. Tandem mass spectrometry (MS/MS) can provide further structural confirmation through the fragmentation of the parent ion into characteristic product ions.

A more recent and direct approach to chiral analysis by mass spectrometry is Photoelectron Circular Dichroism (PECD) coupled with mass spectrometry (MS-PECD). spectroscopyonline.commassspecpecd.com This innovative technique allows for the direct differentiation and quantification of enantiomers within the mass spectrometer without the need for prior chiral separation. spectroscopyonline.com MS-PECD relies on the interaction of chiral molecules with circularly polarized light, which results in an asymmetric emission of photoelectrons. This asymmetry is opposite for the two enantiomers, enabling their direct distinction based on the mass-selected photoelectron signal. spectroscopyonline.commassspecpecd.com While still an emerging technology, MS-PECD holds significant promise for the direct chiral analysis of a wide range of compounds, including PAH metabolites.

The table below outlines key parameters for the MS detection of dihydrophenanthrene diols, which would typically follow a chiral separation step.

Table 2: Representative Mass Spectrometry Parameters for the Analysis of Dihydrophenanthrene Diols

| Parameter | Setting | Purpose |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI) | Generates gas-phase ions from the liquid phase eluent. APPI can be more sensitive for non-polar compounds like PAHs. nih.gov |

| Polarity | Positive or Negative Ion Mode | Depends on the analyte's ability to gain or lose a proton. |

| Analysis Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM enhances sensitivity by monitoring only the m/z of the target analyte. MRM (in MS/MS) provides higher specificity by monitoring a specific fragmentation transition. |

| Parent Ion (m/z) | [M+H]⁺ or [M-H]⁻ for (C₁₄H₁₂O₂) | Corresponds to the protonated or deprotonated molecular ion of the analyte. |

| Fragment Ions (m/z) | Characteristic product ions | Used for confirmation in MS/MS analysis, providing structural information. |

| Collision Energy | Optimized for fragmentation | In MS/MS, this energy is applied to induce fragmentation of the parent ion. |

| Detector | Time-of-Flight (TOF) or Quadrupole | Mass analyzers that separate ions based on their m/z ratio. |

Theoretical and Computational Investigations of Dihydrophenanthrenediols

Quantum Chemical Calculations (e.g., DFT Studies) for Structural and Electrostatic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the structural and electronic properties of phenanthrene (B1679779) and its derivatives. While specific DFT studies on (3S,4R)-3,4-dihydrophenanthrene-3,4-diol are not extensively documented in publicly available literature, the principles can be understood from studies on the parent molecule, phenanthrene.

DFT studies have been employed to optimize the geometric structure of phenanthrene. researchgate.net For instance, calculations using the B3LYP method with a 6-31g* basis set have been used to determine the optimized structure of phenanthrene, providing a foundational understanding of its bond lengths and angles. researchgate.net Furthermore, the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The electrostatic potentials of polycyclic aromatic hydrocarbons (PAHs) have been determined to reveal regions of negative potential that are susceptible to electrophilic attack, a key step in their metabolism. researchgate.net

Studies on La-doped phenanthrene using van der Waals density functional theory have provided insights into its crystal structures and electronic properties, demonstrating that the introduction of a dopant can significantly alter the electronic state of the phenanthrene system. nih.gov Such computational approaches could be extended to this compound to predict its three-dimensional conformation, the distribution of electron density, and its molecular electrostatic potential map. This information would be invaluable in understanding its interactions with biological macromolecules.

Table 1: Calculated Thermochemical Parameters for Phenanthrene

| Parameter | Value (Hartree/Particle) |

| Sum of electronic and zero-point Energies | -537.99 |

| Sum of electronic and thermal Energies | -537.98 |

| Sum of electronic and thermal Enthalpies | -537.98 |

| Sum of electronic and thermal Free Energies | -538.03 |

Data derived from DFT calculations on phenanthrene. researchgate.net

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in visualizing and understanding the interactions between a substrate like this compound and the active site of an enzyme. nih.govresearchgate.net These computational methods can predict the binding affinity and orientation of a ligand within a protein's binding pocket. academie-sciences.fr

For instance, molecular docking studies have been performed on phenanthrene derivatives to evaluate their binding modes and intermolecular interactions with various protein targets. academie-sciences.fr These studies have shown that phenanthrene-based compounds can exhibit significant binding affinities to proteins that are important in cancer, with calculated binding energies indicating stable interactions. academie-sciences.fr Although these studies were not performed on this compound specifically, they demonstrate the utility of molecular docking in identifying potential biological targets and understanding the structural basis for these interactions.

Molecular dynamics simulations can further refine the understanding of enzyme-substrate interactions by modeling the dynamic nature of these complexes over time. nih.govresearchgate.net MD simulations can reveal how the binding of a substrate induces conformational changes in the enzyme and how the active site residues accommodate the ligand. nih.govresearchgate.net For example, MD simulations have been used to explore the interactions between the enzyme dihydrodipicolinate synthase and its substrate, pyruvate, revealing key residues involved in substrate entry and binding. youtube.com Similar studies on this compound with metabolizing enzymes like cytochrome P450 could elucidate the specific interactions that govern its metabolic fate.

Table 2: Example of Molecular Docking Results for Phenanthrene Derivatives with a Protein Target

| Compound | Binding Energy (kcal/mol) |

| Phenanthrene Derivative D-1 | -9.8 to -8.3 |

| Phenanthrene Derivative D-2 | -11.1 to -9.2 |

Data illustrates the range of binding energies for two different phenanthrene derivatives against a panel of protein targets. academie-sciences.fr

Prediction of Regioselectivity and Stereoselectivity in Enzymatic Reactions

Computational methods are increasingly used to predict the regioselectivity and stereoselectivity of enzymatic reactions, which is crucial for understanding the metabolism of compounds like phenanthrene. nih.gov The formation of this compound from phenanthrene is a highly selective process, and computational models can help to explain why certain positions on the aromatic ring are preferentially oxidized.

The metabolism of PAHs is often initiated by cytochrome P450 (CYP) enzymes, which can produce various metabolites. mdpi.com Computational approaches, including quantum mechanics (QM) and machine learning, can predict the site of metabolism (SoM) on a substrate molecule. nih.govnih.gov These models often consider factors such as the accessibility of different atoms and the energy barriers for reaction at various sites.

For phenanthrene, bacterial degradation pathways often involve the initial dioxygenation to yield cis-3,4-dihydroxy-3,4-dihydrophenanthrene. researchgate.net In mammalian systems, the metabolism can proceed through different pathways, including the formation of diol epoxides. nih.govnih.gov Computational tools can help to rationalize the observed product distributions by calculating the activation energies for the formation of different regio- and stereoisomers. This allows for a deeper understanding of why enzymes like CYP1A1 and CYP1B1 exhibit particular selectivities in the metabolism of PAHs. bohrium.com

Computational Assessment of Transformation Pathways and Intermediates

Computational chemistry plays a vital role in mapping the entire transformation pathways of molecules like phenanthrene and identifying the structures of transient intermediates. manchester.ac.uk The metabolic activation of phenanthrene to its ultimate carcinogenic forms often proceeds through the "diol epoxide" pathway. nih.govnih.govresearchgate.net

This pathway involves a series of enzymatic steps:

Epoxidation: A cytochrome P450 enzyme catalyzes the formation of an epoxide at one of the double bonds of phenanthrene.

Hydration: Epoxide hydrolase adds a water molecule to the epoxide, opening the ring to form a dihydrodiol, such as this compound.

Second Epoxidation: Another epoxidation reaction, again catalyzed by a cytochrome P450 enzyme, occurs on a different part of the molecule, leading to the formation of a diol epoxide.

Computational methods can be used to model each of these steps, calculating the energies of the transition states and intermediates. manchester.ac.uk This allows for the construction of a detailed potential energy surface for the entire metabolic pathway. Such studies can reveal the most likely reaction mechanisms and identify the rate-limiting steps in the transformation process. For example, computational studies on related PAHs have helped to explain why the "bay region" diol epoxides are particularly carcinogenic. nih.gov

Synthetic Applications of Chiral Dihydrophenanthrenediols As Building Blocks

Utility in the Synthesis of Complex Natural Products and Analogues

Chiral dihydrophenanthrenediols, including (3S,4R)-3,4-dihydrophenanthrene-3,4-diol, are pivotal starting materials for the total synthesis of various natural products. Their utility stems from the ability to transform the cis-diol functionality and the diene system into a variety of other functional groups and stereochemical arrangements.

One notable application is in the synthesis of resveratrol (B1683913) oligomers, such as the vitisins. For instance, the total synthesis of vitisin A and vitisin D has been reported, showcasing a strategy that could potentially be adapted from chiral dihydrophenanthrene precursors. nih.gov The core structure of these complex polyphenols can be accessed through strategic bond formations and rearrangements, where the stereochemistry of the starting diol would be crucial in controlling the final product's absolute configuration. While the reported synthesis of vitisin A and D starts from a different precursor, the underlying principles of manipulating polycyclic aromatic systems are relevant. nih.gov

Furthermore, the synthesis of other phenanthrene-based natural products and their analogues often relies on the availability of chiral precursors. For example, the synthesis of halogenated phenanthrene (B1679779) β-diketo acids has been explored for their potential as HIV-1 integrase inhibitors. nih.gov The construction of these molecules involves building upon a pre-formed phenanthrene nucleus, a process that could be initiated from a chiral diol like this compound to generate enantiomerically pure final products.

The general approach involves the protection of the diol moiety, followed by selective functionalization of the aromatic rings or the double bond within the dihydroaromatic system. Subsequent transformations, such as cross-coupling reactions, cyclizations, and functional group interconversions, allow for the elaboration of the basic dihydrophenanthrene scaffold into more complex target molecules. quimicaorganica.orgnih.gov

Enantioselective Access to Polyketide Cores

The enantioselective synthesis of polyketide cores represents a significant area where chiral building blocks like this compound can be highly advantageous. Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. Their synthesis often requires precise control over multiple stereocenters.

A novel approach utilizing a modular polyketide synthase (PKS) platform has been developed for the efficient production of medium- and branched-chain diols and amino alcohols. biorxiv.org This platform demonstrates the power of biosynthetic machinery in creating complex chiral molecules. While this specific study does not use this compound directly, it highlights the principle of using enzymatic and chemoenzymatic strategies to access chiral building blocks for polyketide synthesis. The diol functionality and the inherent chirality of this compound make it a potential precursor for certain polyketide substructures through oxidative cleavage of the aromatic rings, followed by further elaboration of the resulting chiral fragments.

The general strategy would involve the oxidative degradation of the phenanthrene ring system to generate chiral synthons with multiple stereocenters. These synthons, carrying the stereochemical information from the starting diol, can then be incorporated into a larger polyketide chain through standard synthetic methodologies. This approach provides a powerful alternative to traditional de novo asymmetric synthesis of complex polyketide fragments.

Development of Chiral Ligands and Catalysts

The rigid C2-symmetric or pseudo-C2-symmetric scaffold of chiral diols derived from arene oxidation makes them excellent candidates for the development of chiral ligands for asymmetric catalysis. The well-defined spatial arrangement of the hydroxyl groups in this compound can be exploited to create a chiral environment around a metal center, thereby inducing enantioselectivity in a variety of chemical transformations.

The synthesis of these ligands typically involves the derivatization of the diol functionality to introduce coordinating groups such as phosphines, amines, or other heteroatoms. The phenanthrene backbone provides a robust and sterically demanding framework, which is often beneficial for achieving high levels of stereocontrol in catalytic reactions.

While specific examples detailing the use of this compound for this purpose are not extensively documented in readily available literature, the principle is well-established for other chiral diols. The development of chiral diene ligands for asymmetric catalysis is a testament to the potential of such structures. The synthesis of novel chiral diol ligands from various starting materials for use in enantioselective reactions is an active area of research.

The general approach involves:

Protection of the diol, if necessary.

Introduction of functional groups onto the aromatic backbone or the diol oxygens that can serve as coordination sites for metal ions.

Deprotection (if applicable) and complexation with a suitable metal precursor to generate the active catalyst.

The resulting chiral catalysts can then be employed in a range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Future Research Directions and Unexplored Areas

Discovery of Novel Enzymatic Pathways and Microorganisms

The primary known route to (+)-(3S,4R)-cis-3,4-dihydroxy-3,4-dihydrophenanthrene is through the bacterial dioxygenation of phenanthrene (B1679779). nih.gov A variety of bacteria, including species of Pseudomonas, Mycobacterium, and Sphingomonas, are known to initiate phenanthrene degradation via attack at the C-3 and C-4 positions, yielding the target cis-dihydrodiol. nih.govmdpi.com However, the microbial world remains a vast, largely untapped resource for novel biocatalysts.

Future research will focus on identifying new microorganisms from diverse and extreme environments that may possess unique enzymatic pathways for phenanthrene metabolism. Some bacteria, for instance, exhibit alternative modes of attack, such as at the K-region (9,10-positions), producing different isomers like cis- and trans-9,10-dihydroxy-9,10-dihydrophenanthrene. nih.gov The discovery of microbes that produce the (3S,4R) isomer with higher selectivity or yield is a key objective. Furthermore, recent studies have highlighted the potential of plants, such as Panicum miliaceum, to degrade phenanthrene, suggesting that plant-based enzymatic systems could offer new pathways for producing valuable intermediates. nih.gov Exploring the metagenome of contaminated soils and plant rhizospheres could reveal entirely new families of dioxygenases with novel properties. nih.gov

Table 1: Known and Potential Sources of (3S,4R)-3,4-dihydrophenanthrene-3,4-diol

| Organism Type | Known/Potential Genera | Metabolic Pathway/Key Enzyme | Primary Product(s) from Phenanthrene |

|---|---|---|---|

| Gram-Negative Bacteria | Pseudomonas, Sphingomonas, Comamonas | Ring-Hydroxylating Dioxygenase (RHD) | (+)-(3S,4R)-cis-3,4-dihydroxy-3,4-dihydrophenanthrene |

| Gram-Positive Bacteria | Mycobacterium, Arthrobacter, Pseudarthrobacter | RHD and other oxygenases | Mixture of cis-3,4-dihydrodiol and cis/trans-9,10-dihydrodiols |

| Plants | Panicum miliaceum (Proso millet) | 2-oxoglutarate-dependent dioxygenase (2-ODD) identified | Various intermediate products, pathway suggests diol formation |

| Fungi | Various (e.g., white-rot fungi) | Extracellular enzymes (Dioxygenases, Peroxidases) | Potential for diverse hydroxylated derivatives |

Engineering of Dioxygenases for Enhanced Specificity and Efficiency

Ring-hydroxylating dioxygenases (RHDs) are the multicomponent enzymes responsible for the stereospecific synthesis of this compound from phenanthrene. nih.gov These enzymes typically consist of a terminal oxygenase with α and β subunits, a ferredoxin, and a ferredoxin reductase. nih.gov While effective, natural RHDs can have limitations, such as substrate range or turnover rates.

A significant future research direction is the protein engineering of these dioxygenases to enhance their catalytic properties. nih.gov Techniques like directed evolution, DNA shuffling, and site-directed mutagenesis can be employed to create mutant enzymes with improved features. nih.gov The goals of such engineering efforts include:

Enhanced Specificity: Modifying the substrate-binding pocket to favor the production of the (3S,4R) isomer exclusively, reducing the formation of byproducts like the 9,10-diol.

Increased Efficiency: Improving the catalytic turnover rate (kcat) for faster conversion of phenanthrene.

Broadened Substrate Scope: Altering the enzyme to accept substituted phenanthrenes, leading to a wider array of novel chiral diols for chemical synthesis.

By creating hybrid enzymes through domain swapping between dioxygenases from different bacterial origins, researchers can generate catalysts with entirely new degradation capabilities. nih.gov

Table 2: Strategies for Dioxygenase Engineering

| Engineering Technique | Description | Potential Outcome for Phenanthrene Dioxygenase |

|---|---|---|

| Directed Evolution | Iterative rounds of random mutagenesis and screening. | Improved catalytic efficiency and thermostability. |

| Site-Directed Mutagenesis | Targeted mutation of specific amino acids in the active site. | Altered substrate specificity and stereoselectivity. |

| DNA Shuffling/Domain Swapping | Recombining gene fragments from different parent enzymes. | Creation of hybrid enzymes with novel catalytic functions. |

Development of Innovative Chemical Synthesis Strategies for Complex Stereoisomers

While biocatalysis offers an elegant route to this compound, the development of efficient and innovative chemical syntheses is crucial for producing this and other complex stereoisomers on a larger scale or for creating analogues not accessible through enzymatic means. The stereoselective synthesis of cis-diols on a polycyclic aromatic framework presents a significant chemical challenge. youtube.com

Future research will likely focus on novel asymmetric catalytic methods. Key unexplored areas include:

Asymmetric Dihydroxylation: While standard methods work well for simple alkenes, their application to the specific double bond in a phenanthrene system requires bespoke catalyst development for high stereocontrol.

Chiral Lewis Acid Catalysis: The use of chiral catalysts in reactions like the Biginelli reaction to produce chiral dihydropyrimidinones demonstrates the power of this approach, which could be adapted for diol synthesis. google.com

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have been used to catalyze the synthesis of complex dihydropyranones, showcasing the potential for small organic molecules to control stereochemistry in complex ring-forming reactions. nih.gov

Stereoselective Reductions: Synthesizing a precursor diketone and then employing stereoselective reduction strategies, potentially using chiral boron reagents, could provide access to the desired diol. youtube.com

These strategies aim to move beyond classical methods to provide flexible, high-yield routes to not only this compound but also its enantiomer and other diastereomers, which are essential for comparative biological studies and as chiral building blocks. nih.govumaine.edu

Advanced Mechanistic Elucidation of Enzyme Catalysis

A deeper understanding of the catalytic mechanism of phenanthrene dioxygenase is essential for its rational engineering and exploitation. These non-heme iron-dependent enzymes utilize a complex electron transport chain to activate molecular oxygen for insertion into the aromatic ring. nih.govresearchgate.net While the general mechanism is understood, the precise factors governing its exquisite stereoselectivity remain an area of active investigation.

Future research will leverage a combination of advanced techniques to unravel these details:

Structural Biology: Obtaining high-resolution X-ray crystal structures of the dioxygenase co-crystallized with phenanthrene or substrate analogues will provide a static snapshot of the active site.

Computational Chemistry: Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can model the substrate's approach to the activated iron-oxygen species, predict transition states, and explain why the (3S,4R) stereochemistry is favored. nih.govresearchgate.net

Spectroscopic Analysis: Techniques like Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy can probe the state of the iron center during the catalytic cycle.

Transient State Kinetics: Using stopped-flow techniques to study the reaction on a millisecond timescale can help identify and characterize fleeting reaction intermediates. researchgate.net

Elucidating how the protein environment tunes the reactivity of the iron center and directs the oxygenation to a specific face of the phenanthrene molecule is the ultimate goal. researchgate.net

Exploration of New Applications as Chiral Auxiliaries and Intermediates in Advanced Materials Science

The most exciting and unexplored frontier for this compound lies in its application as a building block for advanced materials. Its rigid, polycyclic structure combined with its defined chirality makes it a highly attractive synthon. nih.govebi.ac.uk

Potential future applications include:

Chiral Polymers: The diol functionality allows it to be used as a monomer in polymerization reactions. Incorporating this rigid, chiral unit into a polymer backbone could induce helicity and lead to materials with unique chiroptical properties, similar to polymers derived from binaphthyls or helicenes. biomedres.us

Liquid Crystals: Chiral molecules are widely used as dopants to induce helical twisting in nematic liquid crystal phases, a critical technology for displays. nih.gov The defined stereochemistry and rigid shape of the dihydrophenanthrene-diol could make it a powerful chiral dopant.

Organic Electronics: Phenanthrene-based molecules have been investigated as emissive materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net Functionalizing the chiral diol scaffold could lead to new chiral emitters for circularly polarized luminescence (CPL), a next-generation display and photonics technology.

Asymmetric Catalysis: The diol can be used as a chiral ligand for metal catalysts or as a chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of chemical reactions.

The inherent chirality and photophysical properties of the phenanthrene core are key advantages that distinguish this building block from more flexible chiral diols. biomedres.usresearchgate.net Research in this area will bridge the gap between bioremediation byproducts and high-value, functional materials.

Q & A

Q. Key considerations for stereochemical integrity :

Q. Table 1: Comparison of Synthetic Methods

Advanced: How do enzymes like cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase regulate the metabolic fate of this compound?

Answer:

The enzyme cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase (EC 1.3.1.49) catalyzes the NAD⁺-dependent oxidation of dihydrodiols to catechols, influencing biodegradation pathways. Experimental approaches include:

- In vitro assays : Monitor enzymatic activity via UV-Vis spectroscopy (NADH formation at 340 nm) .

- Kinetic studies : Determine and using purified enzyme and substrate analogs.

- Inhibition studies : Evaluate competitive inhibitors (e.g., tetrahydroxynaphthalene) to map active-site specificity .

Research gap : Structural characterization of enzyme-substrate complexes (via X-ray crystallography) remains unexplored for this specific diol.

Basic: What spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

Answer:

- NMR :

- IR : O-H stretching (3200–3500 cm⁻¹) and C-O vibrations (1050–1250 cm⁻¹) .

- HRMS : Exact mass analysis (e.g., [M+Na]⁺) confirms molecular formula (C₁₄H₁₂O₂, MW 212.24) .

Validation workflow : Compare experimental data with computed spectra (DFT) or literature values for diastereomers .

Advanced: What experimental challenges arise in maintaining the stability of this compound under varying conditions, and how are they addressed?

Answer:

- Oxidative degradation : The diol is prone to auto-oxidation in air. Solutions include storage under inert gas (N₂/Ar) and addition of radical scavengers (e.g., BHT) .

- pH sensitivity : Protonation of hydroxyl groups alters reactivity. Buffered solutions (pH 6–8) stabilize the compound during biological assays .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C. Lyophilization is preferred for long-term storage .

Q. Table 2: Stability Optimization Parameters

| Condition | Risk | Mitigation Strategy |

|---|---|---|

| Ambient air | Oxidation | N₂ atmosphere, antioxidants |

| High pH (>8) | Deprotonation | Phosphate buffer (pH 7.4) |

| Elevated temperature | Thermal decomposition | Storage at –20°C, lyophilization |

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .

- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Seek medical attention if irritation persists .

Note : No occupational exposure limits (OELs) are established, but treat as a potential irritant (GHS Category 2) .

Advanced: How can researchers resolve discrepancies in spectroscopic data when characterizing diastereomers of this compound?

Answer:

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

- X-ray crystallography : Single-crystal analysis provides unambiguous stereochemical assignment .

- Comparative analysis : Overlay experimental ¹H NMR with DFT-predicted spectra for each diastereomer .

Case study : reports a similar diol (benzo[h]chromene derivative) where NOESY correlations between H-3 and H-4 confirmed the (3S,4R) configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.